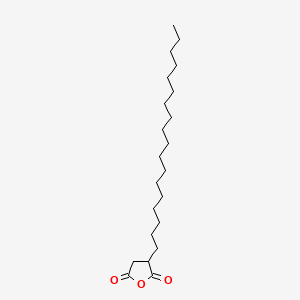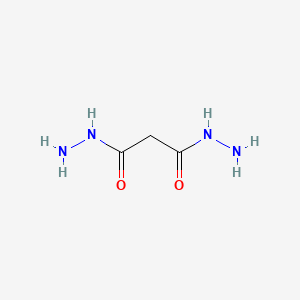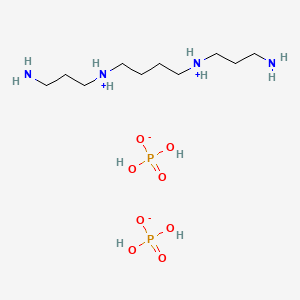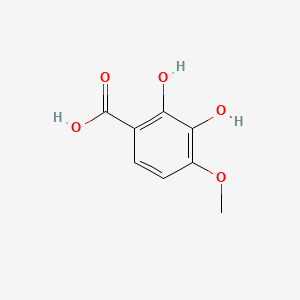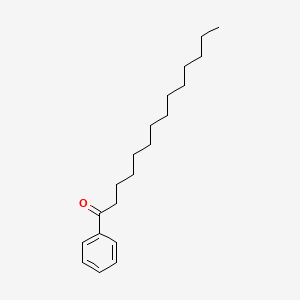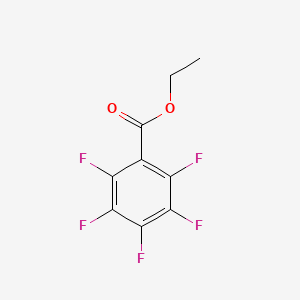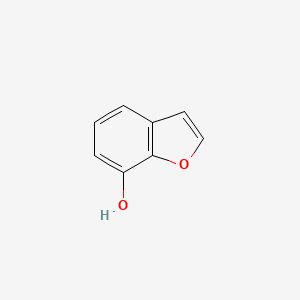
1,1,3-Tribromoacetone
Overview
Description
1,1,3-Tribromoacetone is an impurity of Methotrexate . Methotrexate, an antimetabolite and antifolate agent, inhibits the enzyme dihydrofolate reductase, thereby preventing the conversion of folic acid into tetrahydrofolate, and inhibiting DNA synthesis .
Synthesis Analysis
The synthesis of 1,1,3-Tribromoacetone involves the use of 4-(Methyl amino) benzoic acid, 2, 4, 5, 6-tetraminopyrimidine sulfate as starting materials . The structures of all impurities were verified by H-NMR and MS; their purities were over 98.7% (detected by HPLC) .
Molecular Structure Analysis
The molecular formula of 1,1,3-Tribromoacetone is C3H3Br3O . It has an average mass of 294.767 Da and a monoisotopic mass of 291.773376 Da .
Physical And Chemical Properties Analysis
1,1,3-Tribromoacetone has a molecular weight of 294.77 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . Its exact mass is 293.77135 g/mol and its monoisotopic mass is 291.77340 g/mol . The topological polar surface area is 17.1 Ų .
Scientific Research Applications
Kinetics of Bromination
1,1,3-Tribromoacetone plays a significant role in the study of the kinetics of bromination of acetone . The rate of bromine consumption in acetate-promoted bromination of acetone is not measurably dependent on bromine concentration . This result casts doubt on the existence of recently reported, nonenolic mechanisms for bromination of butanone under similar conditions .
Effects of Alpha Bromine Substituents
The effects of alpha bromine substituents on rates of enolization of acetone are reported . The presence of 1,1,3-Tribromoacetone in the reaction mixture can influence the rate of enolization .
SN2 Reaction of Bromoacetone
Acetone is not a good system for quantitative comparison of theory with experiment because of SN2 reaction of bromoacetone and because of bromination of 1,1,1-tribromoacetone . A reasonable fit is therefore assured, with so many adjustable (within the limits of error) rate constants available .
Chemical Properties
1,1,3-Tribromoacetone has a melting point of 28-29 °C, a boiling point of 114-116 °C (Press: 14 Torr), and a density of 2.561±0.06 g/cm3 . It is a white or light yellow solid .
Solubility
1,1,3-Tribromoacetone is soluble in DMSO at 100 mg/mL (339.25 mM; Need ultrasonic) . This property can be useful in various chemical reactions and processes.
Preparation Process
A process for the preparation of 1,1,3-tribromoacetone involves acetone bromination in water in the presence of potassium . Potassium bromide is added to the reaction mixture .
properties
IUPAC Name |
1,1,3-tribromopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYCCOFOQIUTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310883 | |
| Record name | 1,1,3-Tribromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Tribromoacetone | |
CAS RN |
3475-39-6 | |
| Record name | 1,1,3-Tribromo-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Tribromoacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3-Tribromoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-TRIBROMO-2-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WUI16MSQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,1,3-tribromoacetone in the synthesis of methotrexate?
A: 1,1,3-Tribromoacetone acts as a reagent in a key step of methotrexate synthesis. It reacts with 2,4,5,6-tetraaminopyrimidine sulfate and N-(4-methylaminobenzoyl)-D-glutamic acid in a one-pot reaction to form the pteridine ring system found in methotrexate. [] This reaction is crucial for forming the core structure of the molecule.
Q2: Have there been challenges using 1,1,3-tribromoacetone in pteridine synthesis?
A: Yes, early research highlighted some challenges. Attempts to synthesize aminopterin analogs using 1,1,3-tribromoacetone as a 6-halomethylpteridine intermediate resulted in either unsuccessful reactions or low yields of the desired pteridines. [] This suggests that the reactivity of 1,1,3-tribromoacetone can be influenced by the specific substituents present on the pyrimidine ring and reaction conditions.
Q3: Beyond methotrexate synthesis, is 1,1,3-tribromoacetone used to synthesize other compounds?
A: Yes, researchers have used 1,1,3-tribromoacetone to synthesize methotrexate impurities for analytical reference standards. [] These impurities, labeled as E, D, and C, are crucial for quality control in methotrexate manufacturing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



